7-Acetyl-5-fluoro-1H-indole
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Overview
Description
7-Acetyl-5-fluoro-1H-indole is a synthetic organic compound belonging to the indole family, characterized by the presence of an acetyl group at the 7th position and a fluorine atom at the 5th position on the indole ring. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-acetyl-5-fluoro-1H-indole typically involves multi-step organic reactions. One common method starts with the fluorination of an indole precursor, followed by acetylation. For instance, 5-fluoroindole can be acetylated using acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, focusing on cost-effectiveness, safety, and environmental impact. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohol derivatives.
Substitution: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH₃) in methanol.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol.
Major Products Formed:
Oxidation: 7-Acetyl-5-fluoroindole-2-carboxylic acid.
Reduction: 7-(1-Hydroxyethyl)-5-fluoro-1H-indole.
Substitution: 7-Acetyl-5-methoxy-1H-indole.
Scientific Research Applications
Chemistry: 7-Acetyl-5-fluoro-1H-indole is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound serves as a probe to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules .
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its fluorine atom enhances metabolic stability and bioavailability, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are also explored for use in electronic materials and sensors .
Mechanism of Action
The mechanism of action of 7-acetyl-5-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and receptors. The acetyl and fluoro groups modulate its binding affinity and specificity, influencing its biological activity .
Comparison with Similar Compounds
5-Fluoroindole: Lacks the acetyl group, making it less versatile in synthetic applications.
7-Acetylindole: Lacks the fluorine atom, which reduces its metabolic stability and bioavailability.
5-Fluoro-2-methylindole: Similar in structure but with a methyl group instead of an acetyl group, affecting its reactivity and biological properties.
Uniqueness: 7-Acetyl-5-fluoro-1H-indole stands out due to the combined presence of the acetyl and fluorine groups, which enhance its chemical reactivity and biological activity. This dual modification allows for a broader range of applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H8FNO |
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Molecular Weight |
177.17 g/mol |
IUPAC Name |
1-(5-fluoro-1H-indol-7-yl)ethanone |
InChI |
InChI=1S/C10H8FNO/c1-6(13)9-5-8(11)4-7-2-3-12-10(7)9/h2-5,12H,1H3 |
InChI Key |
FPZHVHVJHRTYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)F)C=CN2 |
Origin of Product |
United States |
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